3-(1-(2-Bromobenzoyl)piperidin-4-yl)oxazolidine-2,4-dione
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Overview
Description
“3-(1-(2-Bromobenzoyl)piperidin-4-yl)oxazolidine-2,4-dione” is a chemical compound with the molecular formula C15H15BrN2O4. It is a product intended for research use only. Piperidines, which this compound is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis have been widely studied .Molecular Structure Analysis
The molecular structure of “this compound” includes a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . This structure is common in the pharmaceutical industry .Chemical Reactions Analysis
The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 367.199. More detailed physical and chemical properties were not found in the retrieved papers.Scientific Research Applications
Synthesis and Chemical Properties
- The compound 3-(1-(2-Bromobenzoyl)piperidin-4-yl)oxazolidine-2,4-dione is involved in various synthetic pathways for producing oxazolidines, thiazolidines, and related heterocyclic compounds. These processes include reactions with β-hydroxy or β-mercapto α-amino acid esters and aromatic aldehydes, followed by cyclization to yield bicyclic compounds such as tetrahydro-1H,3H-pyrrolo[1,2-c]oxazole or thiazole-1,3-diones (Badr, Aly, Fahmy, & Mansour, 1981).
Anticancer Research
- Thiazolidine-2,4-dione derivatives, which are structurally related to this compound, have shown potential in anticancer research. For instance, certain derivatives exhibited significant activity against human breast cancer cell lines, suggesting their potential as anticancer agents (Kumar & Sharma, 2022).
Antimicrobial Research
- In antimicrobial research, derivatives of thiazolidine-2,4-dione have been synthesized and tested for antibacterial and antifungal activities. These studies provide insights into the potential of these compounds, including those structurally related to this compound, as effective antimicrobial agents (Prakash, Aneja, Arora, Sharma, & Aneja, 2010).
Synthesis of Bicyclic Compounds
- The synthesis of bicyclic compounds using oxazolidine derivatives has been explored. These syntheses involve reactions that produce compounds with potential applications in various fields, including medicinal chemistry (Watanabe, Usui, Kobayashi, Yoshiwara, Shibano, Tanaka, Morishima, Yasuoka, & Kanao, 1992).
Development of Novel Heterocyclic Compounds
- Research on this compound and related compounds has led to the development of novel heterocyclic compounds with potential applications in various scientific fields, including drug discovery and materials science (Shevchuk, Liubchak, Nazarenko, Yurchenko, Volochnyuk, Grygorenko, & Tolmachev, 2012).
Mechanism of Action
Future Directions
Piperidines and their derivatives continue to be a significant area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an ongoing task of modern organic chemistry . Future research will likely continue to explore the pharmacological applications of piperidine derivatives .
properties
IUPAC Name |
3-[1-(2-bromobenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O4/c16-12-4-2-1-3-11(12)14(20)17-7-5-10(6-8-17)18-13(19)9-22-15(18)21/h1-4,10H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNGWWQRVXZDTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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